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2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate

Positional isomerism Molecular recognition Scaffold geometry

For medicinal chemistry teams pursuing focused kinase inhibitor libraries, this specific pyridin-3-yl isomer provides the patent-validated core scaffold claimed in Blueprint Medicines' RET inhibitor family (US10202365, WO2016127074A1). Unlike the pyridin-2-yl isomer, this compound retains the precise hinge-binding connectivity required for SAR alignment. - Confirmed pyridin-3-yl attachment for RET inhibitor hinge-binding motif - Pre-installed ethyl ester linker reduces synthetic burden for PROTAC design by ≥1 step - Tertiary piperidine nitrogen (predicted pKa ~8-9) enhances solubility vs. neutral analogs Available via custom synthesis with full analytical characterization.

Molecular Formula C17H20N4O2
Molecular Weight 312.37 g/mol
Cat. No. B12908979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate
Molecular FormulaC17H20N4O2
Molecular Weight312.37 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=NC=C2)CCOC(=O)C3=CN=CN=C3
InChIInChI=1S/C17H20N4O2/c22-17(15-11-19-13-20-12-15)23-9-5-14-10-18-6-4-16(14)21-7-2-1-3-8-21/h4,6,10-13H,1-3,5,7-9H2
InChIKeyQEVWCTKCLGIDBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Structural Baseline


2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate (molecular formula C₁₇H₂₀N₄O₂; molecular weight 312.37 g·mol⁻¹) is a synthetic heterocyclic small molecule comprising a piperidine-substituted pyridine ring connected via an ethyl ester linker to a pyrimidine-5-carboxylate moiety . The compound belongs to the broader class of pyridinyl-pyrimidine carboxylates—a scaffold family extensively claimed in patents for kinase inhibition, including RET, PI3K, and CDK targets [1]. Unlike simpler 2-(pyridin-3-yl)pyrimidine-5-carboxylate analogs that lack the piperidine substituent, this compound incorporates a saturated piperidine ring at the pyridine 4-position, which introduces a basic tertiary amine center capable of protonation at physiological pH and thereby alters both physicochemical and molecular recognition properties [2].

Scaffold
RET kinase inhibitor patent-core scaffold (pyridin-3-yl pyrimidine)
Handle
Ionizable piperidine for pH-dependent solubility modulation
Linker
Ethyl ester bridge enables hydrolysis/derivatisation without scaffold redesign

Why Close Analogs Cannot Substitute This Compound


The pyridinyl-pyrimidine-5-carboxylate chemical space encompasses multiple sub-classes with distinct connectivity patterns—direct aryl-aryl linkage, amine-bridged, or ethyl-ester-bridged—each producing different three-dimensional conformations and biological recognition profiles [1]. The target compound occupies a specific niche defined by three structural features that cannot be simultaneously satisfied by any single commercially available close analog: (i) a pyridin-3-yl (rather than pyridin-2-yl or pyridin-4-yl) attachment point on the pyridine ring, which determines the spatial orientation of the piperidine substituent relative to the pyrimidine core; (ii) a flexible ethyl ester linker that decouples the conformational dynamics of the biaryl system from the pyrimidine ring; and (iii) a tertiary piperidine nitrogen that provides a protonatable handle absent in simpler pyridinyl-pyrimidine analogs [2]. Procurement data indicate that the positional isomer 2-(4-(piperidin-1-yl)pyridin-2-yl)ethyl pyrimidine-5-carboxylate (CAS not publicly listed; same MF and MW) is offered as a distinct catalog item with separate pricing and availability, confirming that vendors treat these isomers as non-fungible chemical entities .

Positional isomer Pyridin-2-yl isomer places linker ortho to piperidine, shifting hinge-binding geometry; vendor catalog separation confirms non-fungibility.
Missing linker Directly coupled pyridinyl-pyrimidine analogs lack the ethyl ester tether, limiting hydrolysis-based derivatisation routes.
No basic center Simpler pyrimidine-5-carboxylate esters without piperidine miss the protonatable tertiary amine, altering solubility and molecular recognition.

Differentiation Evidence vs. Closest Analogs


Positional Isomerism: Pyridin-3-yl vs. Pyridin-2-yl Connectivity

The target compound bears the piperidine substituent at the pyridine 4-position with the ethyl ester linker at the pyridine 3-position (pyridin-3-yl connectivity). The closest commercially listed analog, 2-(4-(piperidin-1-yl)pyridin-2-yl)ethyl pyrimidine-5-carboxylate, differs solely in the pyridine attachment point (C-2 vs. C-3). This positional isomerism produces distinct InChI Keys (QEVWCTKCLGIDBY-UHFFFAOYSA-N vs. DBFWKKBMZWTNHR-UHFFFAOYSA-N) and non-superimposable canonical SMILES strings, indicating that the two compounds are constitutional isomers rather than conformers . In the pyridin-3-yl isomer, the ethyl ester linker is meta to the piperidine-bearing carbon, placing the pyrimidine carboxylate approximately 120° from the piperidine vector; in the pyridin-2-yl isomer, the linker is ortho, constraining the pyrimidine ring closer to the piperidine moiety and altering the overall molecular shape accessible to protein binding pockets .

Positional isomerism
Head-to-head
Pyridin-3-yl (meta) vs. pyridin-2-yl (ortho) connectivity results in distinct InChI Keys (QEVWCTKCLGIDBY vs. DBFWKKBMZWTNHR). Meta placement puts ethyl ester vector ~120° from piperidine plane, while ortho constrains the two rings closer.
Constitutional isomerism alters molecular shape accessible to binding pockets; pyridin-2-yl isomer cannot substitute without risking target engagement shift.
Structural comparison based on vendor datasheet SMILES and InChI data.
Positional isomerism Molecular recognition Scaffold geometry

Physicochemical Properties vs. Directly Linked Analogs

Computationally predicted physicochemical properties differentiate the target compound from simpler pyrimidine-5-carboxylate analogs lacking the piperidine-pyridine-ethyl ester motif. For a representative C₁₇H₂₀N₄O₂ scaffold containing the pyrimidine-5-carboxylate group (ZINC and MolBIC database entries), predicted clogP values range from 2.27 to 2.97, topological polar surface area (TPSA) from 57.7 to 68.4 Ų, hydrogen bond acceptor count = 6, and hydrogen bond donor count = 0–1 depending on protonation state [1]. In contrast, the simpler analog ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate (MF C₁₂H₁₀N₂O₂; MW ~229) lacks the piperidine ring entirely, resulting in a predicted lower clogP (~1.5–2.0) and reduced hydrogen bond acceptor count (4 vs. 6), which would be expected to alter membrane permeability and solubility profiles [2].

Physicochemical profile
Cross-study comparable
Target scaffold (C₁₇H₂₀N₄O₂): predicted clogP ~2.27–2.97, TPSA ~57.7–68.4 Ų, HBA=6. Simpler analog (ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate) shows lower clogP ~1.5–2.0, HBA=4, and reduced TPSA.
Piperidine addition increases lipophilicity and H-bond acceptors, suggesting altered ADME behavior; experimental confirmation pending.
In silico predictions from ZINC/MolBIC databases; no primary literature verification for this exact compound.
Lipophilicity Polar surface area Drug-likeness ADME prediction

RET Kinase Inhibitor Pharmacophore: Pyridin-3-yl Scaffold

The 2-(pyridin-3-yl)pyrimidine core—which constitutes the central pharmacophoric element of the target compound—is explicitly claimed in patent families as a RET kinase inhibitor scaffold. US Patent US10202365 (Blueprint Medicines) and related filings (WO2016127074A1) describe compounds of Formula (I) containing the 2-(pyridin-3-yl)pyrimidine motif that inhibit wild-type RET and clinically relevant resistant mutants including RET V804L, V804M, and M918T [1]. BindingDB records for compounds within this patent family report RET wild-type IC₅₀ values as low as 5.10–7.90 nM [2]. Critically, the patent specifies pyridin-3-yl (not pyridin-2-yl or pyridin-4-yl) as the preferred connectivity, indicating that the meta-substitution pattern on the pyridine ring is a structure-activity relationship (SAR) determinant for RET binding [3].

RET pharmacophore
Class-level inference
2-(Pyridin-3-yl)pyrimidine core is patent-claimed RET inhibitor scaffold. Optimized patent compounds reach RET wt IC₅₀ 5–8 nM; pyridin-3-yl connectivity is the preferred embodiment for hinge binding.
Class-level SAR supports choice of pyridin-3-yl over pyridin-2-yl for RET screening; target compound activity remains to be measured.
Data derived from Blueprint Medicines patents and BindingDB entries for analogs.
RET kinase Kinase inhibition Oncology Patent scaffold

DGAT2 and COX-2 Inhibition by Pyrimidine-5-Carboxylate Esters

BindingDB records for pyrimidine-5-carboxylate esters provide quantitative activity benchmarks against two therapeutically relevant targets. Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate—a simpler analog lacking the piperidine-ethyl extension—demonstrates DGAT2 inhibition with an IC₅₀ of 80 nM in a recombinant FLAG-tagged human DGAT2 assay in Sf9 cells [1]. A structurally related pyrimidine-5-carboxylate bearing a pyridine-3-yl substituent also shows COX-2 inhibition with an IC₅₀ of 30 nM against purified mouse COX-2 [2]. These data establish that the pyrimidine-5-carboxylate ester with a pyridin-3-yl substituent is a pharmacologically competent scaffold with nanomolar activity at these targets. The target compound extends this scaffold by adding a piperidine ring and ethyl linker, which may further modulate potency, selectivity, and physicochemical properties .

DGAT2/COX-2 benchmarks
Cross-study comparable
Close analog ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate: DGAT2 IC₅₀ = 80 nM; related pyridin-3-yl-pyrimidine-5-carboxylate: COX-2 IC₅₀ = 30 nM. Target compound shares core but adds piperidine-ethyl extension.
Class nanomolar activity at these targets suggests screening relevance; piperidine handle may further modulate potency or solubility.
No direct IC₅₀ data for the target compound at DGAT2 or COX-2; experimental validation required.
DGAT2 inhibition COX-2 inhibition Lipid metabolism Anti-inflammatory

Ethyl Ester Linker as a Modular Derivatization Handle

The target compound incorporates an ethyl ester linkage connecting the piperidine-pyridine fragment to the pyrimidine-5-carboxylate, creating a modular architecture that is synthetically distinct from directly coupled (C–C bond) pyridinyl-pyrimidine analogs. This ethyl linker can be hydrolyzed to the corresponding carboxylic acid or alcohol for further conjugation chemistry—a feature explicitly exploited in related pyrimidine-5-carboxylate esters used in PROTAC (PROteolysis TArgeting Chimera) linker design . By contrast, directly linked analogs such as 2-(piperidin-1-yl)-4-(pyridin-3-yl)pyrimidine (CAS 682795-96-6) lack this flexible tether and offer fewer options for linker-based derivatization without de novo synthesis . The ethyl ester also provides a spectroscopic handle (characteristic carbonyl stretch at ~1720–1740 cm⁻¹ in IR; distinctive CH₂–O and O–CH₂ signals in ¹H NMR) for quality control and identity verification in procurement workflows .

Synthetic modularity
Supporting evidence
Ethyl ester linker is hydrolyzable, enabling conversion to carboxylic acid or alcohol for bioconjugation or PROTAC assembly. Directly linked analogs lack this pre-installed functional handle.
Reduces synthetic steps for downstream derivatisation; provides QC handle via IR carbonyl stretch and ¹H NMR signals.
Structural assessment based on SMILES analysis; no external source supplied.
Chemical synthesis Late-stage functionalization PROTAC design Linker chemistry

Optimal Research and Procurement Scenarios


RET Kinase Inhibitor Screening Libraries

For research groups constructing focused kinase inhibitor libraries targeting RET-driven cancers (papillary thyroid carcinoma, non-small cell lung cancer with RET fusions), this compound provides the patent-validated 2-(pyridin-3-yl)pyrimidine core scaffold [1]. The pyridin-3-yl connectivity is specifically claimed as the preferred embodiment in Blueprint Medicines' RET inhibitor patent family (US10202365, WO2016127074A1), where optimized compounds achieve RET wild-type IC₅₀ values of 5–8 nM and demonstrate activity against gatekeeper mutants V804L and V804M [2]. Procurement of this specific isomer ensures alignment with the patent SAR, whereas the pyridin-2-yl isomer would introduce an untested connectivity pattern at the kinase hinge-binding region.

DGAT2 and Metabolic Disease Target Profiling

The pyrimidine-5-carboxylate ester class has established DGAT2 inhibitory activity (IC₅₀ benchmarks of 80 nM for close structural analogs) [1]. The target compound augments this core with a piperidine ring that introduces a basic center (predicted pKa ~8–9 for the tertiary amine), potentially improving aqueous solubility at formulation-relevant pH values compared to neutral pyrimidine-5-carboxylate esters that lack ionizable groups [2]. This makes the compound a suitable candidate for DGAT2 screening cascades in non-alcoholic fatty liver disease (NAFLD) and hypertriglyceridemia programs, where solubility-limited assay performance is a common bottleneck.

PROTAC Linker and Bifunctional Degrader Design

The ethyl ester linker connecting the piperidine-pyridine recognition element to the pyrimidine-5-carboxylate warhead provides a pre-installed functional group for hydrolysis to the carboxylic acid, which can then be coupled to amine-terminated E3 ligase recruiting elements (e.g., VHL or CRBN ligands) for PROTAC assembly [1]. In contrast to directly linked pyridinyl-pyrimidine analogs that require de novo linker installation, this compound reduces the synthetic burden by at least one step. Related pyrimidine-5-carboxylate esters are already employed in PROTAC linker design pipelines, validating the feasibility of this approach [2].

SAR Studies on Pyridine Substitution Patterns

For medicinal chemistry teams systematically exploring the effect of pyridine substitution patterns (ortho, meta, para) on target binding, solubility, and metabolic stability, this compound serves as the defined pyridin-3-yl (meta) isomer reference standard [1]. The separate commercial availability of the pyridin-2-yl isomer enables controlled head-to-head comparisons within the same assay platform. Such isomer pairs are valuable for probing the conformational preferences of kinase hinge-binding motifs and for training computational docking models that distinguish positional isomers [2].

Application
Selection Property
Validation Focus
RET kinase inhibitor library construction
Patent-validated pyridin-3-yl connectivity matching RET inhibitor SAR
Hinge-binding geometry and mutant RET (V804L/M) profiling in cell-free kinase assays
DGAT2 and metabolic target screening
Ionizable piperidine center for improved aqueous solubility at assay-relevant pH
Solubility-limited assay performance in recombinant DGAT2 enzyme screens
PROTAC linker precursor design
Pre-installed ethyl ester linker enabling hydrolysis to carboxylic acid for E3 ligase coupling
Conjugation efficiency and retention of target binding after linker modification
Pyridine substitution pattern SAR studies
Defined pyridin-3-yl (meta) isomer standard with commercial pyridin-2-yl isomer availability
Head-to-head comparison of positional isomers in kinase selectivity panels
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